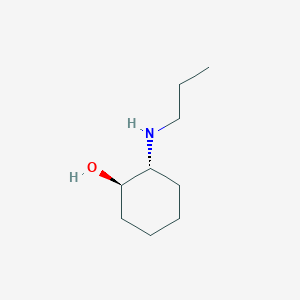
(1R,2R)-2-(Propylamino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(Propylamino)cyclohexanol, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive drugs. It is structurally similar to amphetamine and methamphetamine. Propylhexedrine is commonly used as a nasal decongestant and is also used recreationally for its stimulant effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Propylamino)cyclohexanol typically involves the reduction of a precursor compound, such as cyclohexanone, followed by amination. One common method includes the following steps:
Reduction of Cyclohexanone: Cyclohexanone is reduced to cyclohexanol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Amination: The resulting cyclohexanol is then reacted with propylamine under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: (1R,2R)-2-(Propylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: More reduced amines.
Substitution Products: Various derivatives depending on the substituent introduced.
科学的研究の応用
(1R,2R)-2-(Propylamino)cyclohexanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amine chemistry.
Biology: Studied for its effects on neurotransmitter systems and its potential as a research tool for understanding stimulant mechanisms.
Medicine: Investigated for its potential therapeutic uses, including its role as a nasal decongestant and its stimulant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (1R,2R)-2-(Propylamino)cyclohexanol involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of norepinephrine and dopamine, leading to enhanced alertness and energy. The compound targets monoamine transporters and inhibits their reuptake, resulting in increased levels of these neurotransmitters in the synaptic cleft.
類似化合物との比較
(1R,2R)-2-(Propylamino)cyclohexanol is structurally similar to other psychoactive compounds such as amphetamine and methamphetamine. it is unique in its specific chemical structure and its primary use as a nasal decongestant. Similar compounds include:
Amphetamine: A potent central nervous system stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.
Methamphetamine: A powerful stimulant with high potential for abuse, used medically for attention deficit hyperactivity disorder and obesity.
Ephedrine: A sympathomimetic amine used as a decongestant and bronchodilator.
Each of these compounds has distinct pharmacological profiles and uses, with this compound being notable for its specific applications and effects.
特性
IUPAC Name |
(1R,2R)-2-(propylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCCHYQGUFUDW-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCCC[C@H]1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574174 |
Source


|
| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-74-5 |
Source


|
| Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



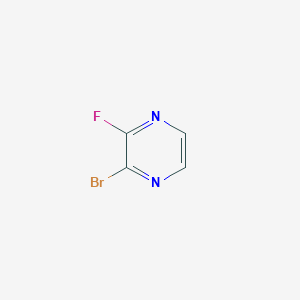
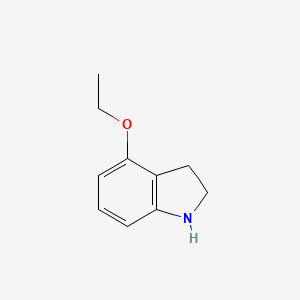
![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

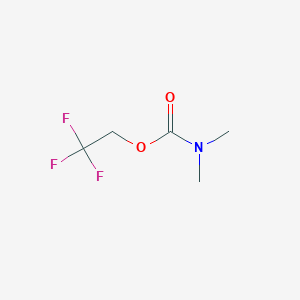
![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)
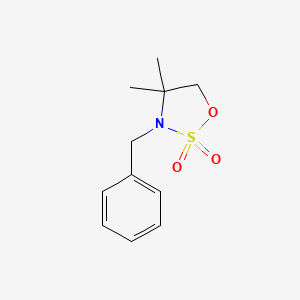
![(2S)-2-Amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1339331.png)


